2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a dimethylamino group and a methylene bridge attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of dimethylformamide dimethyl acetal (DMFDMA) with a suitable precursor. One common method includes the use of DMFDMA as a catalyst to introduce the dimethylamino and methylene groups into the cyclohexane ring . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic attacks, while the methylene bridge can facilitate the formation of stable intermediates. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a potential bioactive molecule in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-ones: These compounds share a similar dimethylamino and methylene structure but differ in the core ring system.
N,N-Dimethylenamino ketones: These compounds have a similar functional group arrangement but differ in their overall structure and reactivity.
Uniqueness
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific cyclohexane ring structure combined with the dimethylamino and methylene groups
Biological Activity
The compound 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione , with the chemical formula and CAS number 75039-59-7, is a member of the cyclohexane-1,3-dione family. This compound has garnered attention due to its diverse biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a cyclohexane ring with two ketone groups and a dimethylamino substituent. The crystal structure has been analyzed using X-ray diffraction techniques, revealing a monoclinic system with specific lattice parameters:
Parameter | Value |
---|---|
a (Å) | 5.9245(2) |
b (Å) | 17.7243(6) |
c (Å) | 10.2915(4) |
β (°) | 95.352(1) |
Volume (ų) | 1075.97(7) |
The compound exhibits characteristic IR absorption bands at 2934 cm and 1663 cm, indicating the presence of aliphatic C-H bonds and carbonyl groups respectively .
Synthesis
The synthesis of this compound involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux conditions. The reaction yields the desired product with a yield of approximately 71% and a melting point of 94°C .
Antidiabetic Potential
Research indicates that compounds derived from cyclohexane-1,3-diones have significant potential as antidiabetic agents. The mechanism of action is believed to involve the formation of complexes with iron ions (Fe), which can inhibit certain enzymes related to glucose metabolism .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, it has been noted that some analogs can inhibit the growth of resistant strains of bacteria such as Mycobacterium tuberculosis .
Case Studies
A notable case study involved the evaluation of the compound's efficacy against various pathogens. In vitro tests demonstrated that derivatives exhibited varying degrees of antibacterial activity, suggesting potential for development into therapeutic agents for infections caused by resistant bacteria .
Toxicological Profile
The safety profile of this compound has also been assessed. Preliminary toxicological studies indicate that while the compound shows promising biological activity, further studies are required to fully understand its safety and efficacy in clinical settings .
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5,5-dimethylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2)5-9(13)8(7-12(3)4)10(14)6-11/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROYQHOQIIRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN(C)C)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351074 | |
Record name | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75039-59-7 | |
Record name | 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-DIMETHYL-2-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOHEXANEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione a useful compound in medicinal chemistry?
A: this compound is a valuable building block for synthesizing various heterocyclic compounds, particularly fused pyrazoles. These heterocyclic compounds, like pyrazolopyrimidines and pyrazoloquinazolines, have shown promising biological activities, including antibacterial and anticancer properties [, ]. This compound reacts readily with 5-aminopyrazoles in glacial acetic acid, providing access to these diversely substituted heterocycles.
Q2: What is known about the structural characterization of this compound?
A: This compound has been characterized using various spectroscopic methods, including X-ray crystallography []. Its crystal structure reveals a monoclinic system with the space group P21/c. The molecular formula is C11H17NO2, and its molecular weight is 195.25 g/mol.
Q3: Have any structure-activity relationship (SAR) studies been conducted on the derivatives synthesized using this compound?
A: Yes, research has explored the SAR of synthesized pyrazolo[1,5-a]pyrimidines, focusing on their in vitro cytotoxic activities against human cancer cell lines (HepG-2 and MCF-7) []. The study identified specific substitutions on the pyrazole and phenyl rings that significantly influenced potency, highlighting the importance of structural modifications for enhancing biological activity.
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